molecular formula C10H21N3O2 B13431244 (Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13431244
M. Wt: 215.29 g/mol
InChI Key: SVGQODIKGDXFMK-UHFFFAOYSA-N
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Description

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of (Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Ethoxymethyl Group: The piperidine ring is then functionalized with an ethoxymethyl group using reagents such as ethyl iodide in the presence of a base.

    Introduction of N’-hydroxyacetimidamide Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:

    (Z)-2-(4-(methoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide: This compound features a methoxymethyl group instead of an ethoxymethyl group, which may result in different chemical and biological properties.

    (Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxypropionamide: This analog has a propionamide moiety instead of an acetimidamide moiety, potentially altering its reactivity and applications.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

2-[4-(ethoxymethyl)piperidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H21N3O2/c1-2-15-8-9-3-5-13(6-4-9)7-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)

InChI Key

SVGQODIKGDXFMK-UHFFFAOYSA-N

Isomeric SMILES

CCOCC1CCN(CC1)C/C(=N/O)/N

Canonical SMILES

CCOCC1CCN(CC1)CC(=NO)N

Origin of Product

United States

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